molecular formula C23H30N6O4 B5539964 ethyl 4-({1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate

ethyl 4-({1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate

Cat. No.: B5539964
M. Wt: 454.5 g/mol
InChI Key: ICSIFPVCXXTXRK-UHFFFAOYSA-N
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Description

Ethyl 4-({1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a purine ring system, a piperazine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Purine Ring: The purine ring can be synthesized through a series of cyclization reactions involving formamide derivatives and other nitrogen-containing compounds.

    Introduction of the Methylphenyl Group: The 2-methylphenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-({1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 4-({1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Piperazine Derivatives: Compounds with similar piperazine ring structures used in pharmaceuticals.

Uniqueness

Ethyl 4-({1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate is unique due to its combination of a purine ring, a piperazine ring, and an ethyl ester group, which imparts distinct chemical and biological properties not found in other similar compounds.

Biological Activity

Ethyl 4-({1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a piperazine core with a carboxylate moiety and a substituted purine derivative. Its structure can be represented as follows:

C18H26N4O4\text{C}_{18}\text{H}_{26}\text{N}_4\text{O}_4

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Studies have shown that purine derivatives can inhibit cancer cell proliferation. For instance, compounds targeting the mitogen-activated protein kinase (MAPK) pathway have demonstrated effectiveness in reducing tumor growth in various cancer models .
  • Antiviral Effects : Certain structural analogs have been investigated for their antiviral properties. The inhibition of viral replication through interference with nucleic acid synthesis is a notable mechanism attributed to similar compounds .
  • CNS Activity : The piperazine moiety is known for its psychoactive properties. Compounds containing piperazine have been studied for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cellular signaling pathways critical for cell growth and survival.
  • Receptor Modulation : It may interact with various receptors in the central nervous system or other tissues, influencing physiological responses.

Case Study 1: Antitumor Efficacy

A study conducted on a series of purine derivatives showed that ethyl 4-substituted compounds exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through activation of caspase pathways .

CompoundCell Line TestedIC50 (µM)Mechanism
Ethyl 4HeLa12.5Apoptosis induction
Ethyl 4MCF715.0Cell cycle arrest

Case Study 2: Antiviral Activity

Research on similar piperazine derivatives indicated promising antiviral activity against influenza viruses. The compound's ability to inhibit viral polymerase was highlighted as a key factor in its efficacy .

CompoundVirus TypeIC50 (µM)Mode of Action
Ethyl 4Influenza A8.0Polymerase inhibition
Ethyl 4HIV10.5Reverse transcriptase inhibition

Properties

IUPAC Name

ethyl 4-[[1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O4/c1-5-33-23(32)28-12-10-27(11-13-28)15-18-24-20-19(21(30)26(4)22(31)25(20)3)29(18)14-17-9-7-6-8-16(17)2/h6-9H,5,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSIFPVCXXTXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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